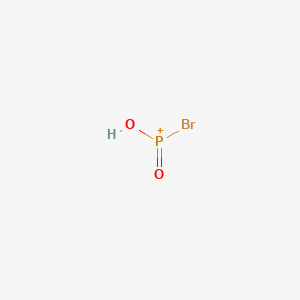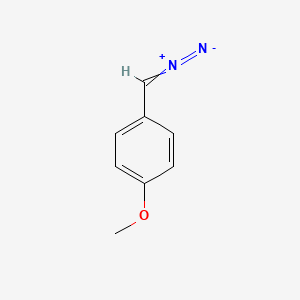
Benzene, 1-(diazomethyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(diazomethyl)-4-methoxy- is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazomethyl group (-CHN2) attached to the benzene ring, with a methoxy group (-OCH3) at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(diazomethyl)-4-methoxy- typically involves the diazotization of an appropriate precursor. One common method is the reaction of 4-methoxybenzyl chloride with sodium azide in the presence of a copper catalyst to form the diazomethyl intermediate. This intermediate is then subjected to diazotization using nitrous acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Types of Reactions:
Oxidation: Benzene, 1-(diazomethyl)-4-methoxy- can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: Reduction of the diazomethyl group can yield corresponding amines or other reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the diazomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 1-(diazomethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-(diazomethyl)-4-methoxy- involves its interaction with molecular targets through its diazomethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzene, 1-(diazomethyl)-4-hydroxy-
- Benzene, 1-(diazomethyl)-4-ethyl-
- Benzene, 1-(diazomethyl)-4-chloro-
Comparison: Benzene, 1-(diazomethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s stability and solubility in organic solvents. This makes it particularly useful in certain synthetic and industrial applications.
Properties
CAS No. |
23304-25-8 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-(diazomethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,1H3 |
InChI Key |
GUZYIRHHYKOLOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



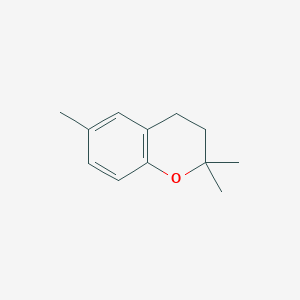
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
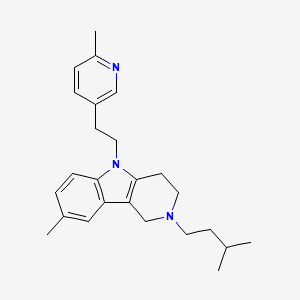

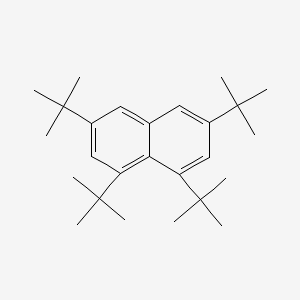
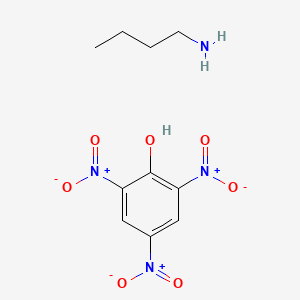

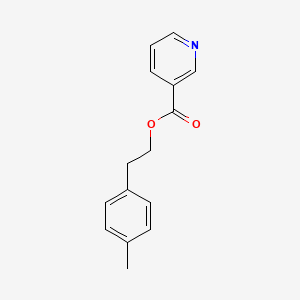
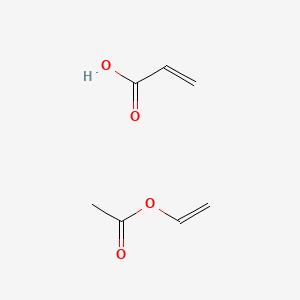
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
